molecular formula C11H11F3O3S B3072566 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid CAS No. 1016775-83-9

3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid

Cat. No.: B3072566
CAS No.: 1016775-83-9
M. Wt: 280.27 g/mol
InChI Key: ACLXIZWTJNBYKK-UHFFFAOYSA-N
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Description

“3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid” is a chemical compound that is available for purchase for pharmaceutical testing . It is often used as a reference standard for accurate results .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11F3O3S . Its average mass is 280.263 Da and its monoisotopic mass is 280.038086 Da .

Scientific Research Applications

  • Synthetic Chemistry and Intermediate Compounds :

    • "3-(Aminothiocarbonylthio)propanoic acids," which are related to "3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid," are used as intermediates in the synthesis of biologically active compounds like 2-thioxo-l,3thiazan-4-ones (Orlinskii, 1996).
    • Preparation of enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, substituted in the 2- or 3-position, from 6-Trifluoromethyl-1,3-dioxan- and -dioxin-4-ones (Gautschi, Schweizer, & Seebach, 1994).
  • Material Science and Polymer Chemistry :

    • The use of phloretic acid (a derivative of 3-(4-Hydroxyphenyl)propanoic acid) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
  • Biological and Pharmaceutical Research :

    • Synthesis and study of the antioxidant activity of new compounds derived from the reaction of this compound and related compounds (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
    • The trifluoromethoxy group, a component of this compound, is identified as a long-range electron-withdrawing substituent, impacting the basicity of arylmetal compounds (Castagnetti & Schlosser, 2002).
  • Advanced Synthesis Techniques :

    • A facile and efficient synthetic strategy to 3-((trifluoromethyl)thio)-4H-chromen-4-one, showing the utility of similar compounds in organic synthesis (Xiang & Yang, 2014).

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye/face protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-8(2-4-9)7-18-6-5-10(15)16/h1-4H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLXIZWTJNBYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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